molecular formula C19H17FN2O3 B11607919 (3aS,4R,9bR)-6-fluoro-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-6-fluoro-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11607919
M. Wt: 340.3 g/mol
InChI Key: JLGXPLMOEUEIGL-VBHSOAQHSA-N
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Description

6-Fluoro-4-(4-methoxy-3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline is a complex organic compound that belongs to the class of fluorinated quinolines. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a nitro group attached to a phenyl ring, which is further fused to a cyclopenta[c]quinoline structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 6-fluoro-4-(4-methoxy-3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Methoxy and Nitro Groups: These functional groups can be introduced through electrophilic aromatic substitution reactions using methoxy and nitro precursors.

    Final Cyclization: The final step involves cyclization to form the cyclopenta[c]quinoline structure.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

6-Fluoro-4-(4-methoxy-3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and nitro positions, using reagents such as sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

6-Fluoro-4-(4-methoxy-3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-fluoro-4-(4-methoxy-3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to antimicrobial effects, or interfere with cell signaling pathways, resulting in anticancer activity.

Comparison with Similar Compounds

Similar compounds to 6-fluoro-4-(4-methoxy-3-nitrophenyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline include other fluorinated quinolines and nitro-substituted aromatic compounds. Some examples are:

    Fluoroquinolones: A class of antibiotics that includes ciprofloxacin and levofloxacin, known for their broad-spectrum antibacterial activity.

    Nitroaromatic Compounds: Such as nitrobenzene and dinitrotoluene, which are used in the synthesis of dyes, explosives, and pharmaceuticals.

Properties

Molecular Formula

C19H17FN2O3

Molecular Weight

340.3 g/mol

IUPAC Name

(3aS,4R,9bR)-6-fluoro-4-(4-methoxy-3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H17FN2O3/c1-25-17-9-8-11(10-16(17)22(23)24)18-13-5-2-4-12(13)14-6-3-7-15(20)19(14)21-18/h2-4,6-10,12-13,18,21H,5H2,1H3/t12-,13+,18+/m1/s1

InChI Key

JLGXPLMOEUEIGL-VBHSOAQHSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC=C4)F)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC=C4)F)[N+](=O)[O-]

Origin of Product

United States

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